molecular formula C20H16N2 B11621539 N-(2-methylphenyl)acridin-9-amine

N-(2-methylphenyl)acridin-9-amine

Cat. No.: B11621539
M. Wt: 284.4 g/mol
InChI Key: XHEJSUGYAUCWQH-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)acridin-9-amine is an acridine derivative featuring a 2-methylphenyl substituent on the exocyclic nitrogen atom. The acridine core, a planar heterocyclic aromatic system, is known for its π-electron-deficient nature and ability to intercalate DNA, making it a scaffold of interest in medicinal chemistry . The 2-methylphenyl group introduces steric and electronic effects that modulate the compound’s physicochemical properties, tautomeric equilibrium, and biological interactions.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(2-methylphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2/c1-14-8-2-5-11-17(14)22-20-15-9-3-6-12-18(15)21-19-13-7-4-10-16(19)20/h2-13H,1H3,(H,21,22)

InChI Key

XHEJSUGYAUCWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-methylphenyl)acridin-9-amine typically involves the reaction of acridine with 2-methylaniline under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methylphenyl)acridin-9-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like DMSO or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-(2-methylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting cellular processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical behavior of acridin-9-amine derivatives is heavily influenced by the substituent’s position and electronic nature on the phenyl ring. Key comparisons include:

Compound Name Substituent (Position/Group) Key Properties/Activities logP Tautomerism Tendency Synthesis Yield
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) 3,5-Dimethoxy (EDG) Antiproliferative (HL60 cells) - Amino form stabilized Not reported
N-(3-Chlorophenyl)acridin-9-amine 3-Chloro (EWG) High logP (5.53), antimicrobial potential 5.53 Amino form in CDCl₃ Not reported
N-(4-Methoxyphenyl)acridin-9-amine 4-Methoxy (EDG) Structural data available - Likely amino dominant Not reported
N-(2-Nitrophenyl)acridin-9-amine 2-Nitro (EWG) Potential DNA intercalation - Imino form favored Not reported
Compounds 24–29 () Varied (thiophene, methoxy, etc.) Lower yields (9–21%) - Dependent on substituent 9–21%
  • This may improve membrane permeability but reduce polarity .
  • Electron-Withdrawing Groups (EWG): Chloro and nitro groups (e.g., N-(3-chlorophenyl) and N-(2-nitrophenyl)) favor the imino tautomer, which can enhance DNA intercalation but may reduce solubility .

Tautomerism and Solvent Effects

NMR studies () reveal that EDGs (e.g., methyl, methoxy) stabilize the amino tautomer in nonpolar solvents (CDCl₃), while EWGs (e.g., chloro) promote imino forms in polar solvents (DMSO-d₆). The 2-methylphenyl group in the target compound likely stabilizes the amino form, enhancing its ability to act as a hydrogen-bond donor in biological systems .

Physicochemical Properties

  • logP and Solubility : N-(3-chlorophenyl)acridin-9-amine has a high logP (5.53), indicating lipophilicity . The 2-methylphenyl analog may exhibit similar or slightly lower logP compared to chloro derivatives but higher than methoxy-substituted compounds.
  • Planarity: EDGs like methyl maintain near-planar acridine geometries, facilitating DNA intercalation, whereas bulky substituents (e.g., quinoxaline in ) may reduce planarity and activity .

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